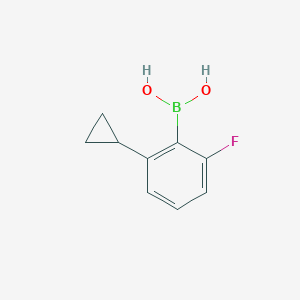

(2-Cyclopropyl-6-fluorophenyl)boronic acid

Description

Properties

Molecular Formula |

C9H10BFO2 |

|---|---|

Molecular Weight |

179.99 g/mol |

IUPAC Name |

(2-cyclopropyl-6-fluorophenyl)boronic acid |

InChI |

InChI=1S/C9H10BFO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6,12-13H,4-5H2 |

InChI Key |

OOYFMOVTCKVTRV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1F)C2CC2)(O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for the Preparation of 2 Cyclopropyl 6 Fluorophenyl Boronic Acid and Its Derivatives

Convergent and Divergent Synthetic Pathways to the Arylboronic Acid Core

Traditional synthetic pathways often involve the generation of highly reactive organometallic intermediates from halogenated aromatic precursors, which are then trapped with an electrophilic boron source. These methods offer reliable and well-established routes to the target compound.

One of the most common and direct methods for synthesizing arylboronic acids involves the reaction of arylmetal intermediates with borate (B1201080) esters. nih.gov This process typically begins with a halogenated aromatic precursor, such as 2-bromo-1-cyclopropyl-3-fluorobenzene (B2633359). The synthesis proceeds via a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium. researchgate.net The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic boron reagent, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. nih.gov Subsequent acidic workup hydrolyzes the borate ester to yield the final (2-Cyclopropyl-6-fluorophenyl)boronic acid. An alternative to organolithium reagents is the formation of a Grignard reagent, although this may require more forcing conditions. nih.gov The high regioselectivity of this method is ensured because the position of the boron group is predetermined by the location of the halogen on the starting material.

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting material would be 1-cyclopropyl-3-fluorobenzene. Both the fluorine atom and the cyclopropyl (B3062369) group can influence the site of metalation. A strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) is used to deprotonate the C-H bond at the C2 position, which is ortho to both the fluoro and cyclopropyl substituents. uwindsor.caharvard.edu The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate, followed by hydrolysis to afford the desired product. wikipedia.org The efficiency and regioselectivity of DoM are highly dependent on the directing ability of the DMG and the reaction conditions. strath.ac.uk

Table 1: Comparison of Convergent Synthetic Pathways

| Feature | Regioselective Boronylation of Halo-Precursor | Directed ortho-Metalation (DoM) |

|---|---|---|

| Starting Material | Halogenated Aromatic (e.g., 2-bromo-1-cyclopropyl-3-fluorobenzene) | Aromatic with Directing Group (e.g., 1-cyclopropyl-3-fluorobenzene) |

| Key Intermediate | Aryllithium or Grignard Reagent | Directed Aryllithium Species |

| Key Reagents | Alkyllithium (e.g., n-BuLi), Trialkyl Borate | Strong Base (e.g., LDA), TMEDA, Trialkyl Borate |

| Regiocontrol | Determined by initial halogen position | Determined by Directing Metalation Group (DMG) |

| Advantages | High regioselectivity, well-established | Avoids preparation of halogenated precursors |

| Limitations | Requires synthesis of specific halo-aromatic | Sensitive to steric hindrance, requires specific directing groups |

Catalytic Approaches to C-B Bond Formation

Catalytic methods represent a more modern and often more efficient approach to C-B bond formation, offering advantages in terms of functional group tolerance, atom economy, and milder reaction conditions. nih.govrsc.org

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. researchgate.netorganic-chemistry.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govnih.gov To synthesize the target molecule, 2-bromo-1-cyclopropyl-3-fluorobenzene would be reacted with B₂pin₂. Commonly used catalyst systems include PdCl₂(dppf) or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos). nih.gov A weak base, typically potassium acetate (B1210297) (KOAc), is used to facilitate the catalytic cycle. organic-chemistry.org The reaction yields the pinacol (B44631) ester derivative, this compound pinacol ester, which is a stable, easily purified compound that can be hydrolyzed to the boronic acid if needed. nih.gov This method is highly valued for its broad functional group tolerance and reliability. researchgate.net

Direct C-H borylation is an atom-economical strategy that avoids the need for pre-functionalized aryl halides. umich.edu Iridium-catalyzed C-H borylation has emerged as the most prominent method in this class. illinois.edunih.gov The reaction typically employs an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand. mdpi.com The active catalytic species is an iridium(III) tris(boryl) complex. illinois.edursc.org The mechanism involves oxidative addition of the C-H bond to the iridium center to form an Ir(V) intermediate, followed by reductive elimination of the borylated product. illinois.edu A key feature of this reaction is that regioselectivity is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond. umich.edursc.org In the case of 1-cyclopropyl-3-fluorobenzene, the C2 position is flanked by two substituents, while the C4, C5, and C6 positions are less hindered. The inherent steric bias of the catalyst would favor borylation away from the existing groups, making selective borylation at the C2 position challenging without a directing group. illinois.edunih.gov However, specialized ligands and directing group strategies are continuously being developed to overcome these regioselectivity challenges. mdpi.comacs.org

In recent years, efforts to reduce reliance on expensive and potentially toxic transition metals have led to the development of metal-free and photoredox-catalyzed borylation methods. tsijournals.com These approaches often proceed through radical intermediates. nih.gov Metal-free borylation can be achieved by reacting aryl halides with a diboron source under basic conditions, sometimes mediated by silylboranes. tsijournals.com Photoredox catalysis offers a particularly mild alternative, using visible light to initiate a single-electron transfer (SET) process. nih.gov In a typical photoredox cycle, an excited-state photocatalyst reduces an aryl halide to generate an aryl radical. This radical is then trapped by a diboron reagent, like bis(catecholato)diboron (B79384) (B₂cat₂), to form the desired C-B bond. nih.govrsc.org These methods are advantageous due to their mild conditions and high functional group tolerance, representing a greener approach to arylboronic acid synthesis. organic-chemistry.org

Table 2: Overview of Catalytic Borylation Strategies

| Method | Catalyst/Conditions | Precursor | Product Form | Key Features |

|---|---|---|---|---|

| Miyaura Borylation | Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc), B₂pin₂ | Aryl Halide (e.g., 2-bromo-1-cyclopropyl-3-fluorobenzene) | Boronate Ester | High functional group tolerance, reliable, well-established. researchgate.net |

| Direct C-H Borylation | Iridium catalyst (e.g., [Ir(OMe)(COD)]₂), Ligand (e.g., dtbpy), B₂pin₂ | Arene (e.g., 1-cyclopropyl-3-fluorobenzene) | Boronate Ester | Atom-economical, avoids pre-functionalization, regioselectivity is sterically driven. umich.edu |

| Photoredox Borylation | Photocatalyst, Visible Light, B₂cat₂ | Aryl Halide | Boronate Ester | Metal-free, very mild conditions, radical mechanism. nih.govnih.gov |

Post-Synthetic Modification and Derivatization of the Boronic Acid Moiety (e.g., Boronate Esters, Trifluoroborates)

The boronic acid functional group in this compound is a versatile handle that can be readily converted into other borane (B79455) derivatives. These modifications are often performed to enhance stability, modify reactivity, or facilitate purification. The most common derivatives are boronate esters and organotrifluoroborates, which serve as stable and effective reagents in various chemical transformations, particularly in cross-coupling reactions.

The esterification of boronic acids with diols is a widely employed strategy to protect the boronic acid moiety, rendering it more stable to air and moisture and often simplifying purification by chromatography. researchgate.net The resulting boronate esters are also highly effective partners in Suzuki-Miyaura cross-coupling reactions.

A prevalent method for the synthesis of boronate esters from this compound involves a condensation reaction with a suitable diol, most commonly pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This reaction is typically an equilibrium process, and strategies to drive the reaction towards the ester product involve the removal of water, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by the use of a dehydrating agent such as magnesium sulfate (B86663) or molecular sieves. sciforum.net

For sterically hindered boronic acids, such as this compound with its ortho-substituents, the reaction may require more forcing conditions to achieve high conversion. For instance, while many phenylboronic acids can be converted to their pinacol esters at room temperature, ortho,ortho-disubstituted analogues may necessitate elevated temperatures. The choice of solvent is also crucial, with common options including toluene, THF, or dichloromethane.

A typical procedure would involve stirring this compound with a slight excess of pinacol in an appropriate solvent, with a method for water removal, until the reaction is complete as monitored by techniques like NMR or GC-MS. The resulting this compound pinacol ester can then be isolated and purified. Recent studies on similarly bulky arylboronic acids have shown that using different solvents, like cyclopentyl methyl ether (CPME) which has a higher boiling point than THF, can improve yields for sterically demanding substrates. mdpi.com

Table 1: Representative Conditions for Pinacol Ester Formation

| Boronic Acid Substrate | Diol | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pinacol | Toluene | Reflux with Dean-Stark | >90% |

| 2,6-Dimethylphenylboronic acid | Pinacol | CH₂Cl₂ | MgSO₄, rt, 12h | ~85% |

This table is generated based on established procedures for similar compounds and predicts the conditions for the specified compound.

Potassium organotrifluoroborates are another class of highly valuable derivatives of boronic acids. They are typically crystalline solids that exhibit exceptional stability to air and moisture, making them easy to handle and store for extended periods. nih.gov This enhanced stability is a significant advantage over the often-hygroscopic and sometimes unstable free boronic acids. In the context of cross-coupling reactions, potassium trifluoroborates often serve as excellent nucleophilic partners.

The conversion of this compound to its corresponding potassium trifluoroborate salt is generally achieved through a straightforward reaction with potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org This transformation is typically rapid and high-yielding. The standard procedure involves dissolving the boronic acid in a solvent such as methanol (B129727) or a mixture of methanol and water, followed by the addition of an aqueous solution of KHF₂. The desired potassium (2-Cyclopropyl-6-fluorophenyl)trifluoroborate salt usually precipitates from the reaction mixture and can be isolated by filtration.

The reaction proceeds by the displacement of the hydroxyl groups on the boron atom by fluoride ions. The resulting trifluoroborate anion is then stabilized by the potassium cation. For arylboronic acids, this conversion is generally very efficient. organic-chemistry.org While the steric hindrance in this compound might slightly influence the reaction rate, the conversion to the trifluoroborate is expected to proceed smoothly under standard conditions.

Table 2: General Protocol for Potassium Trifluoroborate Synthesis

| Starting Material | Reagent | Solvent | Reaction Time | Isolation |

|---|---|---|---|---|

| Arylboronic Acid | KHF₂ (4.5 eq) | Methanol/Water | 15-30 min | Filtration |

This table outlines a general and widely applicable procedure for the synthesis of potassium aryltrifluoroborates.

The derivatization of this compound into its boronate ester or trifluoroborate salt provides access to a suite of reagents with tailored stability and reactivity, thereby expanding its utility in synthetic organic chemistry.

Exploration of Reactivity and Reaction Mechanisms of 2 Cyclopropyl 6 Fluorophenyl Boronic Acid

Fundamental Insights into Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is a critical step in the catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic moiety is transferred from the boron atom to the palladium center. The steric and electronic properties of (2-Cyclopropyl-6-fluorophenyl)boronic acid significantly influence the mechanism and efficiency of this process.

Mechanistic Studies of Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids

The Suzuki-Miyaura coupling of sterically hindered boronic acids, such as this compound, presents unique mechanistic challenges. The bulky ortho-substituents can impede the approach of the boronic acid to the palladium center, thereby affecting the rate of transmetalation. Research on sterically demanding arylboronic acids has demonstrated that the choice of ligand and base is crucial for overcoming this steric hindrance and achieving efficient coupling. researchgate.netnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the reaction by promoting the formation of a reactive, coordinatively unsaturated palladium species.

The mechanism of transmetalation for sterically hindered boronic acids is thought to proceed through a pre-transmetalation intermediate, where the boronic acid or its boronate form coordinates to the palladium complex. researchgate.netbeilstein-journals.org The formation of this intermediate is a key step, and its stability and subsequent reactivity are influenced by the substituents on the boronic acid. The cyclopropyl (B3062369) group in this compound, with its unique electronic properties and steric bulk, likely plays a significant role in the geometry and energy of this intermediate. semanticscholar.org

Kinetic and Thermodynamic Parameters Influencing Reaction Rates

The kinetics of Suzuki-Miyaura reactions involving sterically hindered boronic acids are complex and are influenced by various factors. The rate of transmetalation can be significantly affected by the nature of the boronic acid, the palladium precursor, the ligand, the base, and the solvent. Studies have shown that the activation energy for the transmetalation step is generally higher for sterically hindered substrates. wikipedia.org

The thermodynamic favorability of the transmetalation step is also a key consideration. The formation of the Pd-C bond and the B-O bond must be energetically favorable to drive the reaction forward. The electronic nature of the substituents on the boronic acid can influence the thermodynamics of this process. The electron-withdrawing fluorine atom in this compound can impact the nucleophilicity of the ipso-carbon, which in turn affects the rate and efficiency of its transfer to the palladium center. nih.gov

Table 1: Influence of Boronic Ester Structure on Transmetalation Rates

| Boronic Ester Type | Relative Rate Enhancement | Reference |

| Arylboronic Acid | 1x | researchgate.net |

| Catechol Arylboronate | ~4.3x faster | researchgate.net |

| Ethylene Glycol Arylboronate | ~25x faster | beilstein-journals.org |

This table illustrates how the structure of the boron species can significantly impact the rate of the transmetalation step, with certain boronic esters showing markedly enhanced reactivity compared to the corresponding boronic acid.

Role of Base and Palladium Intermediates in Transmetalation

Palladium intermediates are central to the transmetalation process. The reaction typically involves a Pd(II) species, which is formed after the oxidative addition of the organohalide to a Pd(0) catalyst. nih.govnih.gov The transmetalation then occurs between the boronate and this Pd(II) intermediate. The structure of the palladium intermediate, including the nature of the ligands coordinated to the metal, is critical in determining the efficiency of the transmetalation. For sterically hindered systems, ligands that create a more open coordination sphere around the palladium atom can facilitate the approach of the bulky boronate. beilstein-journals.org

Diverse Reaction Pathways Beyond Cross-Coupling

Beyond its role in cross-coupling reactions, the unique electronic and steric properties of this compound allow it to participate in a variety of other chemical transformations.

Lewis Acidity and Acid-Base Interactions with Nucleophiles

Boronic acids are known to act as Lewis acids due to the presence of a vacant p-orbital on the boron atom. The Lewis acidity of this compound is modulated by its ortho-substituents. The electron-withdrawing fluorine atom is expected to increase the Lewis acidity of the boron center. Furthermore, the presence of an ortho-fluoro substituent can lead to the formation of an intramolecular B-O-H---F hydrogen bond, which has been shown to increase the acidity of the boronic acid.

This enhanced Lewis acidity allows this compound to interact with various nucleophiles. It can form adducts with Lewis bases, and this interaction is fundamental to its catalytic activity in certain reactions. The steric hindrance provided by the ortho-cyclopropyl group can influence the accessibility of the boron center to nucleophiles, leading to selective interactions.

Table 2: pKa Values of Substituted Phenylboronic Acids

| Phenylboronic Acid Derivative | pKa | Reference |

| Phenylboronic acid | 8.86 | |

| 4-Fluorophenylboronic acid | 8.77 | |

| 2-Fluorophenylboronic acid | 7.6 |

This table highlights the significant increase in acidity (lower pKa) for phenylboronic acid with an ortho-fluoro substituent compared to the unsubstituted and para-substituted analogues.

Boronic Acid-Catalyzed Condensation and Addition Reactions

The Lewis acidic nature of this compound enables it to catalyze a range of condensation and addition reactions. In these transformations, the boronic acid typically activates a carbonyl group or another electrophile towards nucleophilic attack.

In boronic acid-catalyzed condensation reactions, such as amidations and esterifications, the boronic acid is believed to form a reactive intermediate with the carboxylic acid. The steric bulk of the ortho-cyclopropyl group in this compound can play a crucial role in preventing the coordination of the nucleophile (e.g., an amine) to the boron atom of the active intermediate, thereby accelerating the desired condensation reaction.

Boronic acids can also catalyze addition reactions, such as the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds. In these cases, the boronic acid can act as a co-catalyst in conjunction with a transition metal, or in some instances, as the sole catalyst by activating the enone system. The specific reactivity of this compound in these reactions would be influenced by its unique combination of steric and electronic properties.

Stereoelectronic Control in Transformations Involving the Boronic Acid

The chemical behavior of this compound is significantly influenced by stereoelectronic effects originating from the ortho-substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect lowers the electron density of the aromatic system and influences the acidity of the boronic acid group. Conversely, the cyclopropyl group is known to possess a degree of π-character, allowing it to donate electron density to the aromatic ring through conjugation, a (+M) effect.

The spatial arrangement of these groups around the boronic acid functionality creates a unique steric environment. The bulky cyclopropyl group, in conjunction with the adjacent fluorine atom, can hinder the approach of reagents to the boron center. This steric hindrance can influence the rates and outcomes of reactions such as cross-coupling, where the formation of a boronate complex is often a key step. For instance, in Suzuki-Miyaura coupling, the steric bulk at the ortho positions can impact the transmetalation step.

Furthermore, the orientation of the cyclopropyl ring relative to the phenyl ring can affect the degree of electronic communication. For maximal conjugation, the plane of the cyclopropyl ring would need to be aligned with the p-orbitals of the aromatic system, a conformation that may be influenced by the presence of the adjacent fluorine atom and the boronic acid group. This conformational preference can, in turn, affect the nucleophilicity of the ipso-carbon (the carbon atom attached to the boron), which is a critical factor in many reactions of arylboronic acids.

Protodeboronation Pathways: pH-Rate Profiles and Mechanistic Deconvolution

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common decomposition pathway for arylboronic acids, particularly under aqueous conditions. The rate of this reaction is highly dependent on the pH of the medium and the electronic nature of the substituents on the aromatic ring.

For arylboronic acids, several mechanistic pathways for protodeboronation have been identified, and their prevalence is dictated by the pH. ed.ac.uknih.gov Generally, the reaction can be catalyzed by either acid or base. researchgate.net Under acidic conditions, the mechanism often involves the direct electrophilic substitution of the boronic acid group by a proton. Under basic conditions, the reaction typically proceeds through the formation of a more reactive tetracoordinate boronate species ([ArB(OH)₃]⁻). acs.orgstrath.ac.uk

The pH-rate profile for the protodeboronation of a given arylboronic acid typically shows a complex dependence on pH, with different mechanisms dominating in different pH regions. For this compound, the presence of the electron-withdrawing fluorine atom would be expected to increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species at lower pH compared to unsubstituted phenylboronic acid. However, studies on cyclopropyl boronic acids have shown them to be remarkably stable towards protodeboronation. ed.ac.uknih.gov This stability is attributed to the high energy of the transition state for C-B bond cleavage.

A general mechanistic model for the protodeboronation of boronic acids involves multiple pathways, with their relative contributions depending on the specific substrate and conditions. nih.gov The table below summarizes these general pathways.

Table 1: General Mechanistic Pathways for Protodeboronation of Boronic Acids

| Pathway | pH Range | Reacting Species | Key Mechanistic Step |

|---|---|---|---|

| Acid-Catalyzed | Acidic | ArB(OH)₂ | Electrophilic ipso-protonation of the aryl ring |

| Uncatalyzed | Near Neutral | ArB(OH)₂ | Direct reaction with water |

| Base-Catalyzed | Basic | [ArB(OH)₃]⁻ | ipso-Protonation of the arylboronate by water |

| Boronate Heterolysis | Strongly Basic | [ArB(OH)₃]⁻ | Unimolecular C-B bond cleavage to form an aryl anion |

| Self-Catalysis | Near pKa | ArB(OH)₂ + [ArB(OH)₃]⁻ | Concerted proton transfer and C-B bond cleavage |

For this compound, the protodeboronation rate is likely to be a balance between the activating effect of the ortho-fluoro group and the stabilizing effect of the cyclopropyl group. Detailed kinetic studies involving pH-rate profiles would be necessary to deconvolute the specific contributions of each mechanistic pathway.

Halodeboronation Mechanisms and their Application

Halodeboronation is a transformation that replaces the boronic acid moiety with a halogen atom (F, Cl, Br, I). This reaction provides a valuable synthetic route to aryl halides, which are important building blocks in organic synthesis. The reaction can be achieved using various halogenating agents, and the mechanism can vary depending on the specific reagents and conditions employed.

Mechanistic investigations into halodeboronation suggest that the reaction often proceeds via a boronate-driven ipso-substitution pathway. organic-chemistry.orgacs.org In this mechanism, a base activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with an electrophilic halogen source, leading to the displacement of the boronate group and the formation of the aryl halide. The use of a base, such as sodium methoxide (B1231860) or potassium acetate (B1210297), is often crucial for the reaction to proceed efficiently. acs.orgnih.gov

An important application of halodeboronation, particularly iododeboronation, is in the synthesis of radiolabeled compounds for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). organic-chemistry.org The ability to introduce a radioisotope of iodine (e.g., ¹²³I or ¹²⁵I) into a specific position on an aromatic ring is of great value in the development of radiopharmaceuticals. The reaction conditions for radiolabeling are often mild and rapid to accommodate the short half-lives of the radioisotopes.

The table below provides examples of conditions used for the halodeboronation of arylboronic acids.

Table 2: Representative Conditions for Halodeboronation of Arylboronic Acids

| Halogenation | Reagent | Catalyst/Base | Typical Substrates | Application |

|---|---|---|---|---|

| Bromodeboronation | N-Bromosuccinimide (NBS) | Sodium methoxide (NaOMe) | Electronically diverse arylboronic acids | Synthesis of aryl bromides |

| Chlorodeboronation | N-Chlorosuccinimide (NCS) | Sodium methoxide (NaOMe) | Electronically diverse arylboronic acids | Synthesis of aryl chlorides |

| Iododeboronation | N-Iodosuccinimide (NIS) | Potassium acetate (KOAc) | Electronically diverse arylboronic acids | Synthesis of aryl iodides |

| Radioiodination | [¹²⁵I]NaI | Potassium acetate (KOAc) | Precursors for pharmaceuticals | Synthesis of SPECT imaging agents organic-chemistry.org |

The halodeboronation of this compound would be expected to proceed under similar conditions, providing a direct route to the corresponding 2-cyclopropyl-6-fluoro-1-halobenzenes.

Applications in Advanced Organic Synthesis and Methodology Development

Ortho-Selective Functionalization Strategies Utilizing the Boronic Acid

The strategic placement of substituents in (2-Cyclopropyl-6-fluorophenyl)boronic acid inherently occupies the ortho positions relative to the boronic acid group. However, the boronic acid moiety itself can serve as a functional handle for further transformations on the aromatic ring. While the direct use of this specific boronic acid in directing new ortho-substitutions is limited by the existing groups, it can be a crucial component in synthetic sequences where the boronic acid is ultimately replaced or transformed.

In broader contexts, boronic acids are often employed as blocking or directing groups to achieve selective functionalization of aromatic rings. For instance, a boronic acid group can temporarily occupy a position on a phenol (B47542) ring, directing subsequent reactions to the remaining open ortho or meta positions, after which the boronic acid can be removed through protodeboronation. Mechanistic studies suggest that such protodeboronation processes can proceed through the coordination of water to the boron atom followed by a σ-bond metathesis. While specific studies detailing this strategy with this compound are not prominent, the principles established with other ortho-substituted phenylboronic acids are applicable. The steric and electronic influence of the cyclopropyl (B3062369) and fluoro substituents would be expected to modulate the reactivity and stability of any intermediates in such a directed functionalization sequence.

Asymmetric Catalysis and Stereoselective Transformations

The sterically hindered environment around the boron atom in this compound makes it a particularly interesting substrate for asymmetric synthesis, especially in the construction of chiral molecules where controlling the three-dimensional arrangement of atoms is critical.

While direct examples of chiral auxiliaries or ligands synthesized from this compound are not extensively documented in readily available literature, the structural motif is highly relevant. Axially chiral biaryl compounds are foundational to many privileged chiral ligands, such as BINAP and BINOL, which have had a profound impact on asymmetric synthesis. The synthesis of such ligands often relies on the coupling of sterically hindered aryl partners, where boronic acids play a pivotal role. The 2,6-disubstituted pattern of this compound is precisely the type of structure needed to create the steric hindrance necessary to restrict free rotation around a biaryl bond, thus enabling axial chirality. It serves as a valuable precursor for creating new chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands, where the cyclopropyl and fluoro groups would tune the ligand's electronic and steric properties to influence the enantioselectivity of catalytic reactions.

The most significant application of this compound in asymmetric catalysis is its use in the enantioselective synthesis of axially chiral biaryls and heterobiaryls via Suzuki-Miyaura cross-coupling reactions. Biaryl atropisomers (conformational isomers that are stable due to restricted rotation) are important structural motifs in natural products, pharmaceuticals, and chiral ligands.

The steric bulk provided by the ortho-cyclopropyl group, combined with the electronic effect of the ortho-fluoro group, makes this boronic acid an excellent coupling partner for creating the rotational barrier required for stable atropisomerism. In these reactions, a palladium catalyst complexed with a chiral ligand is typically used to control the stereochemical outcome. The reaction couples the boronic acid with a suitable aryl halide or triflate. The choice of chiral ligand, base, and reaction conditions is crucial for achieving high yields and, more importantly, high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

For example, the coupling of sterically demanding boronic acids with aryl bromides in the presence of a palladium catalyst and a chiral phosphine ligand can furnish enantioenriched biaryl products. The reaction conditions are optimized to favor the formation of one atropisomer over the other, often achieving good to excellent enantioselectivity.

Table 1: Illustrative Enantioselective Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Generic ortho-Substituted Aryl Bromide | This compound | Pd(OAc)₂ / Chiral Ligand (e.g., a biaryl phosphine) | Typically >70% | Often >90% |

Note: Data is representative of typical outcomes for sterically hindered couplings aimed at producing axially chiral biaryls and is based on general findings in the field.

Development of New Synthetic Reagents and Building Blocks

Boronic acids are exceptionally versatile building blocks in organic synthesis due to their stability, low toxicity, and broad functional group tolerance. This compound is not only used directly in coupling reactions but also serves as a precursor for other valuable synthetic intermediates.

For instance, arylboronic acids can be converted into potassium aryltrifluoroborate salts. These salts often exhibit enhanced stability and different reactivity profiles compared to the parent boronic acids, making them advantageous in certain cross-coupling reactions, particularly with less reactive aryl chlorides. The conversion of this compound into its corresponding trifluoroborate salt would provide a more robust reagent for incorporating the unique 2-cyclopropyl-6-fluorophenyl moiety into various molecular scaffolds.

Furthermore, the boronic acid can be transformed into other organometallic reagents or functionalized to create more complex building blocks tailored for specific synthetic targets, thereby expanding the chemical space accessible from this unique starting material.

Multicomponent Reaction Chemistry Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Boronic acids are key reagents in several powerful MCRs, most notably the Petasis borono-Mannich (PBM) reaction.

The Petasis reaction involves an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids. The reaction proceeds through the formation of an iminium ion, to which the organic group from the boronic acid is transferred. While the participation of highly hindered boronic acids like this compound can be challenging, the reaction is known to tolerate a wide range of functionalities. Its use in a Petasis reaction would lead to the synthesis of novel α-amino acids or other amine derivatives bearing the sterically demanding 2-cyclopropyl-6-fluorophenyl group, which could be of interest in medicinal chemistry.

Another important MCR is the Ugi reaction, which typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. While boronic acids are not canonical components of the Ugi reaction, variations and sequential reactions that incorporate boronic acid-derived functionalities are being developed to rapidly assemble complex molecules. The compatibility of boronic acid building blocks in MCRs is an active area of research aimed at creating large libraries of diverse and complex small molecules for drug discovery and other applications.

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development. It involves introducing a specific functional group or structural motif into a complex, biologically active molecule at a late step in its synthesis. This allows chemists to rapidly generate analogues of a lead compound to fine-tune its pharmacological properties.

The 2-cyclopropyl-6-fluorophenyl moiety is of interest in medicinal chemistry due to the unique properties conferred by the cyclopropyl and fluoro groups, which can enhance metabolic stability, binding affinity, and cell permeability. The Suzuki-Miyaura coupling is the premier method for LSF involving the introduction of aryl groups. In this context, this compound can be coupled to an aryl halide or triflate handle on a complex drug candidate or natural product. The mild and highly tolerant nature of this reaction allows for the modification of molecules with sensitive functional groups without requiring extensive protecting group manipulations. For example, a cyclopropyl-substituted substrate has been shown to participate effectively in cascade cyclization reactions to deliver complex heterocyclic products. This demonstrates the compatibility of the cyclopropylphenyl motif within intricate synthetic sequences.

Computational and Theoretical Investigations of 2 Cyclopropyl 6 Fluorophenyl Boronic Acid

Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (2-Cyclopropyl-6-fluorophenyl)boronic acid. researchgate.nettandfonline.comnih.gov The interplay between the cyclopropyl (B3062369) and fluorine substituents significantly influences the electron distribution within the molecule.

The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. Conversely, the cyclopropyl group, with its π-character, can act as an electron-donating group through resonance (+R). This electronic push-pull relationship modulates the electron density at the ipso-carbon atom bonded to the boronic acid moiety, which is a critical factor in its reactivity, particularly in cross-coupling reactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key descriptor of chemical reactivity and kinetic stability. lodz.pl For substituted phenylboronic acids, these frontier orbitals are typically localized on the aromatic ring, and their energies are modulated by the electronic effects of the substituents.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show a region of negative potential around the fluorine atom and the oxygen atoms of the boronic acid group, while the hydrogen atoms of the hydroxyl groups would be regions of positive potential.

A summary of typical electronic properties calculated for a substituted phenylboronic acid using DFT is presented in the table below.

| Calculated Property | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Molecular polarity |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for mapping the potential energy surfaces of reactions involving this compound, providing a detailed understanding of the reaction mechanisms. nih.govmdpi.comresearchgate.net

For this compound, the steric bulk of the ortho-cyclopropyl group and the electronic influence of the ortho-fluoro group are expected to significantly impact the energy of the transmetalation transition state. The fluorine atom could potentially coordinate with the metal center in the transition state, a phenomenon observed with other ortho-heteroatom-substituted phenylboronic acids, which can influence the regioselectivity of the reaction. beilstein-journals.org

The table below outlines the key parameters obtained from a typical transition state analysis for a Suzuki-Miyaura coupling reaction.

| Parameter | Description | Typical Computational Method |

| Activation Energy (ΔG‡) | The energy barrier for a reaction step | DFT (e.g., B3LYP, M06) |

| Imaginary Frequency | Confirms a structure as a true transition state | Frequency calculation |

| Key Bond Distances | Shows which bonds are forming and breaking | Geometry optimization |

The stability of boron-containing intermediates, such as boronate complexes formed by the reaction of the boronic acid with a base, is crucial for the efficiency of cross-coupling reactions. nih.govacs.org Computational studies can determine the relative energies of these intermediates, providing insights into their concentration and reactivity under reaction conditions.

The reaction of this compound with a base (e.g., hydroxide) leads to the formation of a tetracoordinate boronate species. The energy profile for the formation and subsequent reaction of this boronate can be calculated to understand its role in the catalytic cycle. DFT calculations have shown that the activation barrier for transmetalation is often lower for the boronate pathway compared to the neutral boronic acid pathway. nih.gov

A representative energy profile for the formation of a boronate intermediate and its subsequent involvement in a cross-coupling reaction would show the relative free energies of the reactants, the boronate intermediate, the transition state for transmetalation, and the products.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of the reactivity and selectivity of this compound in various transformations. nih.govacs.orgmdpi.com By calculating relevant molecular descriptors and modeling reaction pathways, it is possible to anticipate the outcome of reactions.

For instance, the rate of protodeboronation, a common side reaction for boronic acids, can be predicted using DFT-aided algorithms. nih.govacs.org These models correlate the rate of reaction with calculated energy differences for various mechanistic pathways.

In terms of selectivity, computational studies can explain and predict regio- and stereoselectivity. For reactions involving ortho-substituted phenylboronic acids, the steric and electronic effects of the substituents can lead to atropisomerism in the products. beilstein-journals.org Quantum chemical calculations can be used to predict the rotational barriers and the preferred conformations of the products, thus explaining the observed atropselectivity.

Conformational Analysis and Intermolecular Interactions Modeling

The three-dimensional structure and intermolecular interactions of this compound are key to its solid-state properties and its behavior in solution. Computational modeling provides detailed information on these aspects.

A key feature of ortho-fluorophenylboronic acids is the potential for a stabilizing intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the ortho-fluorine atom. beilstein-journals.org This interaction significantly influences the conformational preference of the B(OH)2 group relative to the phenyl ring. Computational studies on 2-fluorophenylboronic acid have shown that conformers featuring this intramolecular hydrogen bond are energetically favored. beilstein-journals.org

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended networks. researchgate.net Computational methods, often in conjunction with crystallographic data, can be used to model these intermolecular interactions and predict crystal packing. mdpi.comescholarship.org The analysis of supramolecular synthons, which are recognizable patterns of intermolecular interactions, is a key aspect of crystal engineering.

| Interaction Type | Description | Typical Computational Approach |

| Intramolecular H-bond | O-H···F interaction | DFT geometry optimization and energy calculation |

| Intermolecular H-bond | O-H···O interactions forming dimers or chains | Analysis of crystal packing, periodic DFT |

| π-π stacking | Interactions between aromatic rings | Visualization of crystal packing, energy decomposition analysis |

Electric-Field-Induced Reactions and Theoretical Studies

Recent research has explored the influence of external electric fields on chemical reactions, and boronic acids have been a subject of these investigations. rsc.orgresearchgate.net Theoretical studies play a crucial role in understanding the mechanism by which electric fields can modulate reaction rates and selectivity. acs.org

Computational models have shown that an external electric field can stabilize or destabilize transition states, thereby altering the activation energy of a reaction. For the condensation of boronic acids to form boroxines, an electric field can facilitate the dehydration step by stabilizing a charge-separated transition state. rsc.orgresearchgate.net Scanning tunneling microscopy studies have demonstrated the ability to locally control the condensation of boronic acids at a liquid/solid interface by applying an electric field, a process that can be modeled computationally. nih.gov

Theoretical investigations into electric-field-induced reactions of this compound would involve performing quantum chemical calculations in the presence of an external electric field. These calculations would aim to quantify the effect of the field strength and orientation on the reaction energy profile.

Structural Elucidation and Characterization Techniques for Mechanistic and Synthetic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organoboron compounds like (2-Cyclopropyl-6-fluorophenyl)boronic acid in solution. A combination of one-dimensional (¹H, ¹³C, ¹¹B, ¹⁹F) and two-dimensional NMR experiments would provide unambiguous assignment of all atoms and reveal through-bond and through-space correlations.

For ¹H NMR, the complex spin-spin coupling patterns of the cyclopropyl (B3062369) and phenyl protons would be of particular interest. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the boronic acid group. Similarly, ¹³C NMR would provide precise information on the carbon framework. The ¹¹B NMR spectrum is expected to show a single, broad resonance characteristic of a trigonal boronic acid, with its chemical shift sensitive to the electronic environment and solvent coordination. Furthermore, ¹⁹F NMR would offer a sensitive probe into the electronic structure of the phenyl ring.

Dynamic NMR studies could be employed to investigate conformational changes, such as the rotation around the C-B bond, which can be influenced by solvent and temperature. Such studies provide valuable insights into the molecule's behavior in solution, which is critical for understanding its reactivity in chemical transformations.

Mass Spectrometry (MS) and High-Resolution MS for Species Identification and Mechanistic Evidence

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for confirming the molecular weight and elemental composition of this compound. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be utilized to generate gas-phase ions. The resulting mass spectrum would display the molecular ion peak, and HRMS would provide its exact mass, allowing for the unequivocal determination of the molecular formula.

Fragmentation patterns observed in the mass spectrum can offer significant structural information. For instance, the loss of water or other neutral fragments from the molecular ion can provide clues about the connectivity of the molecule. In mechanistic studies of reactions involving this boronic acid, such as Suzuki-Miyaura cross-coupling reactions, MS and HRMS can be used to identify reaction intermediates, byproducts, and the final products, thereby offering crucial evidence for the proposed reaction mechanism.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for studying non-covalent interactions. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group, typically observed as a broad band due to hydrogen bonding. The B-O stretching vibrations would also be present in the fingerprint region.

The C-F stretching vibration would give rise to a strong absorption band, and the various C-H and C-C stretching and bending vibrations of the phenyl and cyclopropyl groups would also be identifiable. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the carbon skeleton. The study of hydrogen bonding interactions, both in the solid state and in solution, is crucial as these interactions can significantly influence the compound's physical properties and reactivity.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions Relevant to Reactivity

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an exact picture of the molecular geometry.

Molecular Recognition and Sensing Applications: Principles and Design

Design of Boronic Acid-Based Receptors for Specific Analytes (e.g., Diols, Saccharides)

There are no published studies on the design or application of (2-Cyclopropyl-6-fluorophenyl)boronic acid as a receptor for specific analytes like diols or saccharides. While the boronic acid functional group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols, forming stable cyclic boronate esters, the specific binding affinities, selectivity, and receptor design principles for this compound have not been investigated. nih.govnih.govresearchgate.net Research in this area typically involves boronic acids functionalized with reporter groups (fluorophores, chromophores) or integrated into specific scaffolds to enhance binding and signaling, none of which have been documented for this particular compound. dcu.ienih.gov

Supramolecular Chemistry and Self-Assembly Processes Involving Boronic Acids

No research is available describing the involvement of this compound in supramolecular chemistry or self-assembly processes. General principles of boronic acid self-assembly include the formation of boroxine (B1236090) anhydrides (trimers) through dehydration or the use of the boronic acid-diol interaction as a reversible covalent force to drive the formation of larger structures. researchgate.netmsu.edu However, there are no specific examples, studies, or data concerning the self-assembly behavior of this compound in solution or the solid state.

Principles of Signal Transduction in Boronic Acid-Based Sensors (e.g., Fluorescence Modulation)

The scientific literature contains no information on the use of this compound in chemical sensors or any associated signal transduction mechanisms. Signal transduction in boronic acid-based sensors often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or excimer/exciplex formation. nih.govnih.gov These mechanisms require the integration of a boronic acid receptor with a signaling unit, such as a fluorophore. nih.govnih.gov As there are no documented sensor designs based on this compound, no data on its signal transduction properties exist.

Future Perspectives and Emerging Directions in Research on 2 Cyclopropyl 6 Fluorophenyl Boronic Acid

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis are particularly well-suited for optimizing reactions involving complex reagents like (2-Cyclopropyl-6-fluorophenyl)boronic acid. Future research will likely focus on translating the synthesis and application of this compound from traditional batch methods to continuous-flow systems.

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methodologies. This includes minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the development of one-pot borylation/Suzuki-Miyaura coupling reactions. rsc.org Such a process would involve the in-situ generation of this compound from a suitable precursor (e.g., 1-cyclopropyl-3-fluorobenzene) followed by its immediate use in a cross-coupling reaction, thereby avoiding the isolation and purification of the boronic acid intermediate. This approach not only reduces waste but also minimizes the potential for degradation of the often-sensitive boronic acid. acs.org

Exploration of Novel Reactivity Modes and Catalytic Applications

The steric hindrance provided by the ortho-cyclopropyl and ortho-fluoro substituents in this compound may give rise to unique reactivity and catalytic properties. The ortho-substituent on a phenylboronic acid can play a critical role in catalysis, for instance, by preventing unwanted coordination of other reactants to the boron atom, thereby accelerating the desired reaction. rsc.org

Future investigations may explore the use of this compound in unconventional cross-coupling reactions. The unique electronic and steric properties of the cyclopropyl (B3062369) group make it a valuable substituent in medicinal chemistry, and efficient methods for its introduction are highly sought after. audreyli.com Research into palladium-tetraphosphine catalyst complexes has shown high efficiency in the coupling of cyclopropylboronic acid with sterically congested aryl halides, a methodology that could be extended to the reactions of this compound. researchgate.net

Moreover, the development of novel catalyst systems that can overcome the steric challenges associated with this substrate is an active area of research. For example, specialized precatalysts have been designed to enable the rapid Suzuki-Miyaura coupling of unstable polyfluorophenyl boronic acids at room temperature, which could be applicable to hindered substrates like the title compound. acs.org The propensity of cyclopropylboronic acid to undergo protodeboronation is a known challenge, and developing reaction conditions that mitigate this instability is key to its broader application. nih.gov

Conceptual Frameworks for Applications in Advanced Materials Science

The combination of a fluorinated aromatic ring and a cyclopropyl group in this compound makes it an intriguing building block for the synthesis of advanced materials with unique properties. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique electronic properties. nih.govtaylorfrancis.comfluoropolymers.eu

Conceptually, this compound could serve as a monomer or a key intermediate in the synthesis of novel fluorinated conjugated polymers. The incorporation of fluorine atoms into conjugated polymers is a well-established strategy to tune their electronic properties, such as lowering HOMO and LUMO energy levels, which can be advantageous for applications in organic electronic devices like organic light-emitting diodes (OLEDs). taylorfrancis.com The presence of the bulky cyclopropyl group could influence the polymer's morphology and intermolecular packing in the solid state, potentially leading to materials with enhanced charge transport properties.

Future research could focus on synthesizing oligomers and polymers via Suzuki-Miyaura polymerization using this boronic acid and studying their photophysical and electronic properties. The unique combination of the electron-withdrawing fluorine and the sp3-hybridized cyclopropyl group could lead to materials with tailored band gaps and improved stability, making them candidates for next-generation electronic and optoelectronic applications. acs.org

Q & A

Q. Can this boronic acid act as a sensor for diols in physiological environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.